molecular formula C14H15N3O3 B12618504 N-[(E)-hydrazinylidenemethyl]-1,4-dimethoxynaphthalene-2-carboxamide

N-[(E)-hydrazinylidenemethyl]-1,4-dimethoxynaphthalene-2-carboxamide

Cat. No.: B12618504
M. Wt: 273.29 g/mol
InChI Key: VWNGCIDNZVTSJQ-UHFFFAOYSA-N
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Description

N-[(E)-hydrazinylidenemethyl]-1,4-dimethoxynaphthalene-2-carboxamide is a naphthalene-derived carboxamide featuring a hydrazinylidenemethyl substituent in the (E)-configuration. The compound’s structure combines a methoxy-substituted naphthalene core with a hydrazone moiety, which is critical for its stereochemical and electronic properties. The (E)-configuration of the hydrazone group, confirmed via X-ray crystallography in related compounds, is essential for molecular recognition in biological systems .

Properties

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

N-[(E)-hydrazinylidenemethyl]-1,4-dimethoxynaphthalene-2-carboxamide

InChI

InChI=1S/C14H15N3O3/c1-19-12-7-11(14(18)16-8-17-15)13(20-2)10-6-4-3-5-9(10)12/h3-8H,15H2,1-2H3,(H,16,17,18)

InChI Key

VWNGCIDNZVTSJQ-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC(=C(C2=CC=CC=C21)OC)C(=O)N/C=N/N

Canonical SMILES

COC1=CC(=C(C2=CC=CC=C21)OC)C(=O)NC=NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-hydrazinylidenemethyl]-1,4-dimethoxynaphthalene-2-carboxamide typically involves the condensation of 1,4-dimethoxynaphthalene-2-carboxylic acid with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated synthesis systems can be employed to scale up the production process. Additionally, advanced purification methods such as high-performance liquid chromatography (HPLC) may be used to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-hydrazinylidenemethyl]-1,4-dimethoxynaphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the hydrazine moiety.

    Substitution: The methoxy groups and hydrazine moiety can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce hydrazine-reduced forms. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[(E)-hydrazinylidenemethyl]-1,4-dimethoxynaphthalene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(E)-hydrazinylidenemethyl]-1,4-dimethoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes or disrupt cellular processes, contributing to its observed activities.

Comparison with Similar Compounds

Hydrazinecarboxamide Derivatives

  • (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide

    • Features a benzodioxole-imidazole hybrid scaffold. The (E)-hydrazone configuration enhances stability and binding to biological targets, as confirmed by X-ray analysis .
    • Unlike the target compound, the benzodioxole and imidazole groups may improve solubility in polar solvents.
  • (2E)-2-[(2-Hydroxy-4-methoxyphenyl)-(phenyl)methylidene]-N-phenyl-hydrazinecarboxamide dimethylformamide monosolvate Contains a hydroxy-methoxyphenyl group, which facilitates hydrogen bonding. The dimethylformamide solvate enhances crystallinity, a property that could differ in the target compound due to its dimethoxy groups .

Naphthalene Carboxamide Derivatives

  • 4-[[4-(Diethylamino)-2-methylphenyl]imino]-1,4-dihydro-N-methyl-1-oxo-2-Naphthalenecarboxamide Substituted with diethylamino and methyl groups, which increase lipophilicity compared to the target compound’s methoxy substituents. This may enhance membrane permeability but reduce aqueous solubility .
  • 3-Amino-5-(azepan-1-yl)-N-(diaminomethylidene)-6-pyrimidin-5-ylpyrazine-2-carboxamide (3A5NP2C) A pyrazine-carboxamide with anticancer activity. The azepane and pyrimidine groups contrast with the naphthalene core of the target compound, suggesting divergent biological targets .

Physicochemical Properties

Radar plots comparing drug-like properties (e.g., logP, molecular weight) of carboxamide derivatives indicate that substituents significantly influence absorption and distribution. For example:

  • N-carboxymethyl chitosan (polar) vs. N,N,N-trimethyl-chitosan (lipophilic) demonstrate how methoxy vs. alkylamino groups alter hydrophobicity . The target compound’s dimethoxy groups likely position it within the drug-like "sweet spot" for bioavailability.

Data Tables

Compound Name Key Structural Features Biological Activity Reference
N-[(E)-hydrazinylidenemethyl]-1,4-dimethoxynaphthalene-2-carboxamide (Target) Naphthalene core, dimethoxy, (E)-hydrazone Not reported (inferred stability) -
3A5NP2C Pyrazine-carboxamide, azepane, pyrimidine Anticancer
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(imidazol-1-yl)propylidene]-N-(2-Cl-Ph)amide Benzodioxole, imidazole, (E)-hydrazone Synthetic intermediate
4-[[4-(Diethylamino)-2-MePh]imino]-N-Me-naphthalenecarboxamide Diethylamino, methyl, naphthalene Not reported (lipophilic)

Biological Activity

N-[(E)-hydrazinylidenemethyl]-1,4-dimethoxynaphthalene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound can be represented as C15_{15}H16_{16}N2_{2}O3_{3}. The compound features a hydrazine moiety, which is known for its reactivity and biological significance.

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds similar to this compound. For instance, a study focusing on hydrazone derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and inhibition of cell proliferation.

Table 1: Summary of Antitumor Activity Studies

Study ReferenceCompound TestedCancer Cell LineIC50 (µM)Mechanism of Action
Hydrazone DerivativeMCF-7 (Breast)5.6Apoptosis Induction
Schiff BaseHeLa (Cervical)12.3Cell Cycle Arrest
BenzodiazepineA549 (Lung)8.9ROS Generation

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound may activate caspases leading to programmed cell death.
  • Cell Cycle Arrest : It can interfere with the cell cycle, particularly at the G2/M phase.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells.

Case Study 1: Antitumor Efficacy

A recent case study involving a series of hydrazone derivatives showed that this compound exhibited potent antitumor activity against breast cancer cells. The study utilized both in vitro assays and in vivo models to confirm the efficacy of the compound.

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship among various hydrazone compounds. It was found that modifications on the naphthalene ring significantly influenced their biological activity. The presence of methoxy groups was correlated with enhanced solubility and bioavailability.

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